6-(Dichloroamino)hexanoic acid
CAS No.: 59384-08-6
Cat. No.: VC19579216
Molecular Formula: C6H11Cl2NO2
Molecular Weight: 200.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59384-08-6 |
|---|---|
| Molecular Formula | C6H11Cl2NO2 |
| Molecular Weight | 200.06 g/mol |
| IUPAC Name | 6-(dichloroamino)hexanoic acid |
| Standard InChI | InChI=1S/C6H11Cl2NO2/c7-9(8)5-3-1-2-4-6(10)11/h1-5H2,(H,10,11) |
| Standard InChI Key | NCBJPMUVPYNQGI-UHFFFAOYSA-N |
| Canonical SMILES | C(CCC(=O)O)CCN(Cl)Cl |
Introduction
Structural Characteristics of ω-Aminohexanoic Acid Derivatives
Core Molecular Architecture
The 6-aminohexanoic acid scaffold consists of a six-carbon aliphatic chain with terminal amino and carboxylic acid functional groups. X-ray crystallography and NMR studies confirm a zwitterionic structure in aqueous solutions, with proton transfer from the carboxyl group to the amine . Key structural parameters include:
| Parameter | Value | Source |
|---|---|---|
| Molecular formula | C₆H₁₃NO₂ | |
| Molecular weight | 147.172 g/mol | |
| Partition coefficient | LogP = 0.261 | |
| Polar surface area | 83.55 Ų | |
| ¹³C NMR shifts (D₂O) | C1:28.121 ppm | |
| C6:186.39 ppm |
The compound exhibits rotational flexibility around C2-C5 bonds, though conformational analysis via 2D TOCSY NMR reveals restricted motion near the charged termini .
Stereochemical Considerations
While 6-aminohexanoic acid itself lacks chiral centers, its hydroxylated derivative (2S)-6-amino-2-hydroxyhexanoic acid demonstrates configuration-dependent biological activity . The (2S) enantiomer shows distinct hydrogen-bonding patterns in crystalline states compared to racemic mixtures .
Industrial Synthesis and Purification
Base-Catalyzed Hydrolysis of Caprolactam
Patent WO2020031201A1 details an optimized large-scale synthesis starting from caprolactam (ε-caprolactam) :
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Reaction Mechanism
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Alkaline hydrolysis using KOH (280 g in 450 mL H₂O per 500 g caprolactam)
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Temperature: 90-95°C for 10 hours
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Yield: >95% conversion
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Purification Protocol
Critical Process Parameters
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| KOH concentration | 35-40% (w/v) | ±2% yield |
| Reaction temperature | 90±5°C | Δ10°C ≈ 15% loss |
| Crystallization solvent | 2:1 isopropanol:H₂O | Purity >99.9% |
This method eliminates chloride impurities (<50 ppm) through neutralization with acetic acid rather than mineral acids .
Spectroscopic Characterization
500 MHz NMR Profiling
The Madison Metabolomics Consortium dataset (BMRB entry bmse000394) provides complete assignment of ¹H and ¹³C signals :
¹H NMR (D₂O, DSS reference):
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H16/H17: δ 2.19 (t, J=7.5 Hz, 2H) - CH₂COOH
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H18/H19: δ 2.989 (t, J=6.8 Hz, 2H) - NH₂CH₂
¹³C NMR:
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C6 (COOH): 186.39 ppm
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C1 (NH₂ terminal): 28.121 ppm
Mass Spectral Features
High-resolution ESI-MS shows characteristic fragments:
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m/z 147.090 [M+H]⁺ (100%)
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m/z 129.079 [M+H-NH₃]⁺ (65%)
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m/z 103.054 [C₅H₉O₂]⁺ (42%)
Thermodynamic and Solubility Properties
Phase Behavior
| Property | Value | Method |
|---|---|---|
| Melting point | 204-206°C (dec.) | DSC |
| Aqueous solubility | 1.2 g/mL (25°C) | Gravimetric |
| pKa (COOH) | 4.43 | Potentiometric |
| pKa (NH₃⁺) | 10.21 |
Solid-State Stability
Accelerated stability testing (40°C/75% RH) shows <0.1% degradation over 6 months when stored in nitrogen-flushed containers.
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